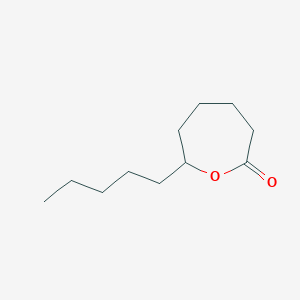

7-Pentyloxepan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115453-70-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

7-pentyloxepan-2-one |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-7-10-8-5-6-9-11(12)13-10/h10H,2-9H2,1H3 |

InChI Key |

QQJPDSUSFAPMON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCCCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Pentyloxepan 2 One and Substituted Oxepanones

Direct Synthesis Routes to 7-Pentyloxepan-2-one

Direct synthesis approaches focus on the formation of the this compound molecule through cyclization of a linear precursor that already contains the necessary carbon skeleton and functional groups.

Macrolactonization Techniques

Macrolactonization refers to the intramolecular cyclization of a long-chain hydroxy acid to form a cyclic ester (lactone). While oxepanones represent smaller lactones, the principles of driving the ring-closing equilibrium are shared with the synthesis of larger macrocycles. Research has demonstrated a highly efficient synthesis of this compound from its corresponding 6-hydroxyacid precursor. acs.org This transformation is achieved through saponification of a parent ester, followed by an acid-catalyzed lactonization. acs.org

For larger lactones, specialized catalysts are often employed to facilitate the reaction. For instance, the macrolactonization of methyl 15-hydroxypentadecanoate (B1240629) to form a 16-membered lactone has been achieved using a KF-La/γ-Al2O3 catalyst, which provides strong basic sites conducive to the reaction. nih.gov Such techniques, involving high temperatures and reduced pressure to remove the condensation byproduct (methanol or water), are fundamental to favoring the formation of the cyclic product over intermolecular polymerization. nih.gov

Ring-Closing Strategies via Intramolecular Esterification

Intramolecular esterification is the core reaction of the direct synthesis route, where a molecule containing both a hydroxyl and a carboxylic acid group cyclizes. This process, when forming a cyclic ester, is also known as lactonization. masterorganicchemistry.com The synthesis of this compound has been successfully accomplished via the lactonization of the corresponding 6-hydroxyacid using p-toluenesulfonic acid (p-TsOH) as a catalyst, affording the target compound in a high yield of 91%. acs.org

This type of reaction is a variation of the classic Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the molecule's own hydroxyl group. masterorganicchemistry.comyoutube.com Alternatively, the esterification can be promoted by coupling agents that activate the carboxylic acid. The use of 1,1'-carbonyldiimidazole, followed by the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), represents another effective method for achieving this ring closure. acs.org Dicyclohexylcarbodiimide (DCC) is another widely used coupling agent for esterifications, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). srce.hr

| Method | Precursor | Reagents/Catalyst | Yield |

| Acid-Catalyzed Lactonization | 6-Hydroxypentadecanoic acid derivative | p-TsOH | 91% acs.org |

| Coupling Agent-Mediated Lactonization | 6-Hydroxypentadecanoic acid derivative | 1,1'-Carbonyldiimidazole / DBU | 86% (for a similar 7-tolyloxepan-2-one) acs.org |

Indirect Synthetic Approaches and Precursor Chemistry

Indirect routes involve the formation of the oxepanone ring from precursors that undergo significant structural rearrangement, such as oxidation, ring expansion, or cycloaddition. These methods are particularly valuable for creating substituted oxepanones.

Oxidative Lactonization Pathways

Oxidative lactonization methods generate the lactone functionality by oxidizing a suitable precursor. A primary example is the Baeyer-Villiger oxidation, where a cyclic ketone is converted into a lactone by reaction with a peroxyacid. For instance, a substituted derivative, (4R,6S,7R*)-4,6-Dimethyl-7-pentyloxepan-2-one, was synthesized from its corresponding substituted cyclohexanone (B45756) precursor using m-chloroperbenzoic acid (m-CPBA). tandfonline.com Oxone is another common, inexpensive, and stable reagent used for this transformation on cyclic ketones to yield lactones. organic-chemistry.org

Another powerful oxidative pathway involves the direct conversion of diols into lactones. The use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can efficiently cyclize 1,6-diols to their corresponding seven-membered lactones. rsc.orgresearchgate.net Similarly, osmium-mediated oxidative cleavage of alkenols can be coupled with the oxidative lactonization of the intermediate hydroxy-aldehyde to form lactone rings. msu.edu

Ring-Expansion Reactions

The oxepanone ring system can be constructed by expanding a smaller ring. Lewis acid-promoted ring-expansion reactions provide a sophisticated route to substituted oxepanones. A notable example is the three-component reaction of a cyclopropapyranone with a silyl (B83357) enol ether and an electrophile like ethyl glyoxylate, catalyzed by tin(IV) chloride (SnCl₄), to produce trisubstituted 4-oxepanones. clockss.org

More general strategies include the ring expansion of oxetanes, which are four-membered oxygen-containing heterocycles. These strained rings can undergo expansion to form larger heterocycles, including tetrahydrofurans and oxepanones, through reactions with carbene precursors or via metal-catalyzed cycloadditions. sioc-journal.cn N-heterocyclic carbenes have also been shown to catalyze the ring-expansion lactonization of oxacycloalkane-2-carboxaldehydes to furnish seven-membered lactones under mild conditions. organic-chemistry.org

Cycloaddition Strategies in Oxepanone Formation

Cycloaddition reactions are powerful tools for building cyclic systems with high stereocontrol, often leading to complex, bridged oxepanone structures. An efficient method for constructing chiral oxepanone-indole hybrids involves a stereoselective cycloaddition of carbohydrate-derived donor-acceptor cyclopropanes. researchgate.netnih.govacs.org This reaction can be viewed as a formal [3+2] cycloaddition that proceeds through a ring-expansion mechanism. nih.govacs.orgfigshare.com

Furthermore, intramolecular cycloadditions of in-situ generated carbonyl ylides represent a key strategy in natural product synthesis. acs.orgacs.org This approach can create complex, polycyclic systems that contain an oxepanone ring as part of their core structure, demonstrating the utility of cycloaddition for accessing architecturally unique molecules. acs.org

| Method Type | Precursor Type | Key Reagents/Catalysts | Product Type |

| Oxidative Lactonization | Cyclic Ketone (Baeyer-Villiger) | m-CPBA, Oxone tandfonline.comorganic-chemistry.org | Oxepanone |

| 1,6-Diol | TEMPO / PhI(OAc)₂ rsc.org | Oxepanone | |

| Ring-Expansion | Cyclopropapyranone | Silyl enolate, SnCl₄ clockss.org | Substituted Oxepanone |

| Oxetane | Diazo compounds, Metal catalysts sioc-journal.cn | Oxepanone | |

| Cycloaddition | Donor-Acceptor Cyclopropane | Lewis Acid nih.govacs.org | Bridged Oxepanone Hybrid |

| α-Diazoketone | Rhodium catalyst acs.org | Polycyclic system with Oxepanone |

Reductive Cyclization Approaches to Oxepane (B1206615) Systems

Reductive cyclization represents a powerful strategy for the synthesis of oxepane rings, particularly for creating trans-fused polycyclic ether systems. acs.orgcsic.es These methods are valuable for constructing the core structures of various marine natural products. acs.org

A prominent method in this category is the reductive intramolecular cyclization induced by samarium(II) iodide (SmI2). acs.org This approach has been effectively used to synthesize six-seven-six, six-seven-seven, and six-seven-seven-six-membered trans-fused polycyclic ether systems. acs.org The general strategy often involves the cyclization of a precursor molecule containing both an aldehyde and a β-alkoxyacrylate group. acs.org The SmI2 reagent serves a dual purpose: it initiates a single electron transfer to the aldehyde group and chelates the resulting aldehyde oxygen with the ester group, which directs the stereochemical outcome of the cyclization. csic.es This pre-organization in the transition state leads to the formation of a thermodynamically stable trans-fused ring junction. csic.es

For example, the synthesis of a key oxepane intermediate can begin with a tetrahydropyran (B127337) derivative. acs.org Through a series of reactions including allylation, ozonolysis, and thioacetalization, an acyclic precursor with a terminal aldehyde is prepared. acs.org The crucial SmI2-induced cyclization of this aldehyde in the presence of tert-butyl alcohol proceeds efficiently, yielding the desired oxepane-containing lactone as the sole product in high yield. acs.org

Another approach involves the reductive cyclization of hydroxy ketones. researchgate.net This method, promoted by reagents like triethylsilane (Et3SiH) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can stereoselectively produce 7-membered cyclic ethers. csic.esresearchgate.net The process has been successfully applied to the total synthesis of natural products such as isolaurepan, where the key step is the cis-stereoselective cyclization of a saturated hydroxy ketone. researchgate.net

| Method | Key Reagents | Precursor Type | Key Feature | Yield | Reference |

| SmI2-Induced Cyclization | SmI2, t-BuOH | Aldehyde with β-alkoxyacrylate | Forms trans-fused polycyclic systems | 84% | acs.org |

| Reductive Cyclization | TMSOTf, Et3SiH | Saturated hydroxy ketone | Forms cis-fused cyclic ethers | 53% | csic.esresearchgate.net |

Stereoselective Synthesis of Oxepanone Derivatives

The stereocontrolled synthesis of oxepanone derivatives is critical for accessing biologically active molecules and complex natural products. Various strategies have been developed to control the stereochemistry during the formation of the seven-membered ring.

Ring-expansion strategies also offer a pathway to stereochemically defined oxepanones. A notable example is the diastereoselective (3+2) cycloaddition of carbohydrate-derived donor-acceptor cyclopropanes. researchgate.net This method can be used to construct bridged indole-oxepanone frameworks with high stereoselectivity. researchgate.net

Furthermore, intramolecular Michael additions have been employed. For instance, a bicyclic lactone containing an oxepane ring was synthesized via the removal of a tert-Butyldimethylsilyl (TBS) protecting group, which triggered an intramolecular Michael addition. csic.es The subsequent reduction of the resulting bicyclic compound yielded a trans-bicyclic lactone. csic.es

| Methodology | Key Transformation | Stereochemical Outcome | Reference |

| SmI2-Induced Cyclization | Reductive cyclization of aldehyde-β-alkoxyacrylate | High selectivity for trans-fused systems | acs.orgcsic.escapes.gov.br |

| Ring Expansion/Cycloaddition | (3+2) cycloaddition of donor-acceptor cyclopropanes | High diastereoselectivity for bridged systems | researchgate.net |

| Intramolecular Michael Addition | Cyclization following deprotection | Formation of trans-bicyclic lactones | csic.es |

Biocatalytic and Chemoenzymatic Synthesis of Lactones

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing lactones, including oxepanones. nih.gov Enzymes operate with high selectivity, offering a powerful tool for producing chiral molecules. nih.gov Several major biocatalytic routes are employed for lactone synthesis. nih.govnih.gov

One of the most common methods is the Baeyer-Villiger oxidation of cyclic ketones, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). researchgate.net These enzymes activate molecular oxygen to oxidize a cyclic ketone to the corresponding lactone. nih.gov Another class of enzymes, hydrolases, can also perform this transformation via a perhydrolase pathway. nih.gov

A second route is the oxidative lactonization of diols, which is often catalyzed by alcohol dehydrogenases (ADHs). nih.govresearchgate.net This process involves a double oxidation: the enzyme first oxidizes a primary alcohol on the diol to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). nih.gov A second oxidation step converts the lactol into the final lactone product. nih.gov

A third major pathway is the reductive cyclization of ketoesters. nih.govresearchgate.net This is particularly relevant for the production of lactones from bio-based feedstocks. researchgate.net

Chemoenzymatic synthesis combines chemical steps with biocatalytic transformations. Thioesterase (TE) domains from natural product biosynthesis pathways are promising catalysts for the chemoenzymatic synthesis of macrolactones. rsc.orgrsc.org These enzymes can catalyze the macrocyclization of linear thioester-activated substrates to form macrolactones of various ring sizes, including 12- to 18-membered rings. rsc.org While the enzymes can load a range of substrates, the subsequent cyclization step can be highly selective, often competing with hydrolysis of the acyl-enzyme intermediate. rsc.org

| Biocatalytic Method | Enzyme Class | Substrate | Transformation | Reference |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketones | Ketone to Lactone Oxidation | nih.govresearchgate.net |

| Oxidative Lactonization | Alcohol Dehydrogenases (ADHs) | Diols (e.g., 1,5-diols) | Double oxidation of diol to lactone | nih.govresearchgate.net |

| Reductive Cyclization | Not specified | γ- and δ-Ketoesters | Reductive lactonization | nih.govresearchgate.net |

| Macrolactonization | Thioesterases (TEs) | ω-Hydroxy acyl thioesters | Intramolecular cyclization | rsc.orgrsc.org |

Chemical Reactivity and Transformation Mechanisms of 7 Pentyloxepan 2 One

Hydrolytic Stability and Degradation Pathways

The stability of the lactone ring in 7-pentyloxepan-2-one towards hydrolysis is a critical aspect of its chemical profile. Like other esters, its degradation is significantly influenced by the pH of the medium, proceeding through acid-catalyzed, base-catalyzed, or neutral pathways. researchgate.netlibretexts.orgwikipedia.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of lactones is a reversible process that leads to the formation of a hydroxy acid. libretexts.orgmasterorganicchemistry.com The most common mechanism for the acid-catalyzed hydrolysis of esters, including lactones like this compound, is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). acs.orgnih.gov This mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the lactone by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgwikipedia.org

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgacs.org

Proton Transfer: A proton is transferred from the oxonium ion to the ether-like oxygen atom of the ring. This converts the alkoxy group into a good leaving group (an alcohol). libretexts.org

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the cleavage of the C-O bond in the ring. This results in the formation of the ring-opened, protonated hydroxy acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 7-pentyloxy-6-hydroxyheptanoic acid, and regenerates the acid catalyst. libretexts.org

In highly acidic environments or with sterically hindered lactones, a shift towards an AAC1 mechanism (acid-catalyzed, acyl-oxygen cleavage, unimolecular) may be observed, although this is less common. researchgate.netucoz.com

Table 1: General Mechanisms of Acid-Catalyzed Lactone Hydrolysis

| Mechanism | Description | Key Intermediates | Rate Determining Step |

| AAC2 | Bimolecular reaction involving nucleophilic attack of water on the protonated lactone. acs.orgnih.gov | Tetrahedral intermediate nih.gov | Nucleophilic attack or breakdown of tetrahedral intermediate |

| AAL1 | Unimolecular reaction involving the formation of a stable carbocation from the protonated lactone. ucoz.com | Acylium ion, carbocation | Formation of the carbocation |

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound is significantly accelerated in the presence of a base. This process, often referred to as saponification, is effectively irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. libretexts.orgmasterorganicchemistry.com The predominant mechanism is the BAC2 pathway (base-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.netsemanticscholar.org

The steps involved are:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the lactone. libretexts.orgmasterorganicchemistry.com

Formation of a Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgsemanticscholar.org

Ring Opening: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group, thus opening the lactone ring. This results in the formation of a carboxylic acid and an alkoxide.

Deprotonation: The newly formed carboxylic acid has an acidic proton that is readily abstracted by the alkoxide or another hydroxide ion in the basic medium. This acid-base reaction is rapid and drives the equilibrium towards the products, forming a carboxylate salt and an alcohol. masterorganicchemistry.com

An alternative, though much rarer, pathway is the BAL2 mechanism (base-catalyzed, alkyl-oxygen cleavage, bimolecular), which would involve an SN2 attack by the hydroxide ion on the carbon adjacent to the ring oxygen. semanticscholar.org

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of Lactones

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) masterorganicchemistry.com | Base (e.g., NaOH, KOH) masterorganicchemistry.com |

| Reversibility | Reversible masterorganicchemistry.com | Irreversible libretexts.org |

| Mechanism | Typically AAC2 acs.org | Typically BAC2 researchgate.net |

| Product | Hydroxy acid libretexts.org | Salt of the hydroxy acid (carboxylate) masterorganicchemistry.com |

| Rate | Generally slower than base-catalyzed hydrolysis | Generally faster due to the stronger nucleophile (OH⁻) libretexts.org |

Neutral Hydrolysis Kinetics and Mechanisms

In a neutral aqueous solution, this compound can undergo slow hydrolysis. The reaction is significantly slower than its acid- or base-catalyzed counterparts because water is a weaker nucleophile than the hydroxide ion, and the carbonyl group is not activated by protonation. viu.ca The kinetics of neutral hydrolysis often follow a pseudo-first-order rate law. researchgate.net

The mechanism of neutral hydrolysis can involve the attack of a water molecule on the carbonyl carbon, facilitated by other water molecules acting as proton-transfer agents. researchgate.net Studies on other esters suggest that the reaction proceeds through a tetrahedral intermediate, similar to the catalyzed pathways. The rate of neutral hydrolysis can be influenced by factors such as temperature and the presence of substituents that may affect the electrophilicity of the carbonyl carbon or the stability of the transition state. chemrxiv.orgcore.ac.uk For larger ring lactones like ε-caprolactone derivatives, the ring strain is less of a driving force for hydrolysis compared to smaller lactones like β-propiolactone. wikipedia.orgnih.gov

Ring-Opening Reactions (Excluding Polymerization)

Beyond hydrolysis, the lactone ring of this compound can be opened by various nucleophiles. These reactions are fundamental in synthetic organic chemistry for creating functionalized acyclic molecules.

Intramolecular Cyclization Preferences of Substituted Lactones

While this compound is a cyclic structure, the study of intramolecular cyclization is relevant to understanding the reverse reaction (lactonization) and potential side reactions. The formation of lactones from hydroxy acids is an equilibrium process. wikipedia.org The stability and ease of formation of lactone rings are dependent on their size. For instance, γ-butyrolactone (a 5-membered ring) is thermodynamically very stable and often forms spontaneously from 4-hydroxy acids. wikipedia.org In contrast, the formation of a seven-membered ring like that in this compound is generally less favored entropically than the formation of five- or six-membered rings.

In the context of substituted lactones, ring-opening can be followed by intramolecular reactions if the resulting open-chain molecule contains other reactive functional groups. For example, studies on γ-carbonyl-substituted ε-caprolactones have shown that the ring-opened species can preferentially undergo intramolecular cyclization to form more stable five-membered lactones. rsc.org This highlights that the thermodynamic stability of the potential cyclized product can dictate reaction pathways.

Nucleophilic Attack Pathways

The primary site of nucleophilic attack on the this compound ring is the electrophilic carbonyl carbon. researchgate.net This leads to a nucleophilic acyl substitution reaction, resulting in a ring-opened product where the nucleophile has been incorporated. researchgate.netpearson.com

Common nucleophiles and their corresponding products include:

Amines: React to form amides. The reaction with ammonia (B1221849) or primary/secondary amines will yield a hydroxy amide.

Alcohols/Alkoxides: Can be used in transesterification reactions, where the pentoxy group could potentially be exchanged, or more commonly, the ring is opened to form a new ester.

Grignard Reagents: These strong carbon-based nucleophiles will attack the carbonyl group. A subsequent attack on the resulting ketone intermediate leads to the formation of a diol after an acidic workup. libretexts.org

Hydride Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to a diol (7-pentyloxyheptane-1,6-diol). wikipedia.org

A less common pathway involves nucleophilic attack at the carbon adjacent to the ring oxygen (an SN2 reaction). stackexchange.com This pathway is generally disfavored because the carbonyl carbon is inherently more electrophilic. researchgate.net However, with certain "soft" nucleophiles and under specific conditions (e.g., with Lewis acid promotion), this type of ring-opening can occur. researchgate.net

Table 3: Products of Nucleophilic Ring-Opening of this compound

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | NaOH | Carboxylate salt of a hydroxy acid libretexts.org |

| Amine | R-NH₂ | Hydroxy amide |

| Alkoxide | NaOR' | Ring-opened ester |

| Hydride | LiAlH₄ | Diol wikipedia.org |

| Organometallic | R'MgBr (Grignard) | Diol (after workup) libretexts.org |

Derivatization and Functionalization Reactions of this compound

The chemical modification of this compound, a seven-membered lactone, primarily involves reactions targeting the ester functional group and the potential for polymerization. While direct research on this specific compound is limited, its reactivity can be inferred from studies on structurally similar substituted ε-caprolactones. Derivatization and functionalization strategies are crucial for tailoring the properties of the resulting molecules or polymers for specific applications. These strategies typically fall into two main categories: the ring-opening polymerization of the functionalized monomer and the chemical modification of a pre-formed polymer.

One of the most significant reactions for ε-caprolactones is ring-opening polymerization (ROP), which yields biodegradable aliphatic polyesters like poly(ε-caprolactone) (PCL). The presence of a substituent on the caprolactone (B156226) ring, such as the pentyloxy group at the 7-position, can influence the polymerization kinetics and the properties of the resulting polymer. The polymerization can be initiated by various catalysts, including metal alkoxides (e.g., aluminum or tin compounds) and organic catalysts. Current time information in Bangalore, IN.mdpi.comchemicalbook.com For instance, the ROP of γ-bromo-ε-caprolactone has been successfully achieved using aluminum triisopropoxide as an initiator, leading to functionalized polyesters with controlled molecular weights and narrow polydispersity. chemicalbook.com It is anticipated that this compound would undergo similar polymerization reactions, yielding a polyester (B1180765) with pendant pentyloxy groups.

Another key approach to functionalization is the chemical modification of the caprolactone monomer prior to polymerization or the modification of the resulting polymer. For example, "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to introduce a variety of functional groups to the caprolactone scaffold. This involves synthesizing an azide- or alkyne-functionalized caprolactone and then reacting it with a complementary molecule. While this has been demonstrated for caprolactones functionalized at other positions, a similar strategy could be envisioned for derivatives of this compound.

Furthermore, the synthesis of functionalized ε-caprolactones often begins with a corresponding substituted cyclohexanone (B45756), which then undergoes a Baeyer-Villiger oxidation to form the lactone ring. This method allows for the introduction of various functional groups onto the carbocyclic precursor. A study detailed the synthesis of a 7-substituted oxepan-2-one, where the substituent was a carbomethoxyethyl group, starting from the corresponding cyclohexanone derivative. This monomer was then used to produce ω-functionalized nonanoic acids.

The table below summarizes potential derivatization reactions applicable to this compound, based on established chemistry for substituted caprolactones.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings |

| Ring-Opening Polymerization (ROP) | Initiator (e.g., Sn(Oct)₂, Al(OiPr)₃), Toluene, 0-110 °C | Functionalized Polyester | Yields polyesters with pendant pentyloxy groups; substituent may affect polymerization rate. |

| Anionic Derivatization of Polymer | 1. Poly(7-pentyloxy-ε-caprolactone) 2. Lithium diisopropylamide (LDA) 3. Electrophile (e.g., Benzaldehyde) | Grafted Copolymer | Allows for the introduction of various functional groups onto the polymer backbone. |

| "Click" Chemistry (Post-polymerization) | 1. Azide-functionalized copolymer 2. Alkyne-containing molecule, Cu(I) catalyst | Triazole-functionalized Polymer | A versatile method for attaching a wide range of molecules to the polymer. |

| Hydrolysis | Acid or Base catalyst, Water | 6-Hydroxy-7-pentyloxyheptanoic acid | Opens the lactone ring to form the corresponding hydroxy acid. wikipedia.org |

| Aminolysis | Ammonia, Elevated temperatures | 6-Hydroxy-7-pentyloxyheptanamide | Reaction with ammonia to open the ring and form an amide. wikipedia.org |

These derivatization pathways highlight the versatility of the oxepan-2-one scaffold for creating a diverse range of functionalized molecules and materials. The pentyloxy group at the 7-position is expected to remain stable under many of these reaction conditions, allowing for selective modification at the ester group or through polymerization.

Polymerization Studies of 7 Pentyloxepan 2 One and Substituted Oxepanones

Ring-Opening Polymerization (ROP) Mechanisms

The polymerization of cyclic esters like 7-pentyloxepan-2-one is driven by the release of ring strain, which is an enthalpically favorable process for seven-membered rings. mdpi.com The reaction can proceed through several distinct mechanisms, depending on the initiator and catalyst employed. mdpi.comrsc.org These mechanisms include anionic, coordination-insertion, cationic, organocatalytic, and enzymatic polymerization.

Anionic Polymerization

Anionic ring-opening polymerization (AROP) is initiated by strong nucleophiles, such as alkali metal alkoxides, which attack the carbonyl group of the lactone monomer. mdpi.comcardiff.ac.uk This process can be a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity, provided that termination and chain transfer reactions are minimized. google.com The propagating species in AROP is an alkoxide anion. mdpi.com For substituted lactones, the position and nature of the substituent can influence the polymerization rate and the properties of the resulting polymer. The AROP of ε-caprolactam to produce Nylon 6 is a major industrial process. mdpi.com While specific studies on the anionic polymerization of this compound are not widely reported, related substituted oxepanones like oxepan-2,7-dione have been successfully polymerized using anionic initiators such as potassium acetate (B1210297) (CH₃COO⁻K⁺) and sodium hydride (NaH). tandfonline.com

Coordination-Insertion Polymerization

Coordination-insertion ROP is the most common method for the synthesis of polyesters from cyclic esters. nih.gov This mechanism involves a metal-based catalyst, typically from Groups 4, 12, 13, or 14, that coordinates to the monomer. nih.govnih.gov The polymerization proceeds by the insertion of the monomer into a metal-alkoxide bond, which acts as the active site. wikipedia.orgkoreascience.kr This mechanism is often referred to as pseudo-anionic ROP. A key feature of this method is the potential for excellent control over the polymer's molecular weight and architecture. nih.gov

Catalysts like stannous octoate (Sn(Oct)₂), various zinc complexes, and aluminum alkoxides are frequently used. tandfonline.comnih.govwikipedia.org For instance, Sn(Oct)₂ is a widely used catalyst for the ROP of lactones and cyclic carbonates. mdpi.com The polymerization of oxepan-2,7-dione has been initiated with coordination-type initiators like stannous 2-ethylhexanoate (B8288628) and dibutyltin (B87310) oxide. tandfonline.com Similarly, zinc lactate (B86563) and zinc acetate have shown effectiveness in the ROP of ε-caprolactone. nih.gov The mechanism involves the coordination of the monomer's carbonyl oxygen to the metal center, which activates the monomer towards nucleophilic attack by the growing polymer chain. researchgate.net Although direct data for this compound is scarce, its structural similarity to ε-caprolactone suggests that these catalyst systems would be effective.

Cationic Polymerization

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as protic acids (e.g., triflic acid), Lewis acids (e.g., BF₃·OEt₂), or carbenium ions. mdpi.comresearchgate.net The mechanism can proceed via two main pathways involving either an activated monomer or a propagating chain end with an oxonium ion. cardiff.ac.uk In the activated monomer mechanism, the catalyst activates the monomer, which is then attacked by a nucleophilic initiator (like an alcohol). mdpi.com For lactones, CROP can be complicated by side reactions, making it more difficult to achieve controlled polymerization compared to other methods. cardiff.ac.uk However, it is a viable method for many heterocyclic monomers. researchgate.net For example, the polymerization of oxepan-2,7-dione has been initiated by cationic initiators like AlCl₃ and BF₃·(C₂H₅)₂O. tandfonline.com Zirconocene complexes have also been investigated as catalysts for the CROP of ε-caprolactone. nih.gov

Organocatalytic Polymerization

Organocatalytic ROP has emerged as a powerful, metal-free alternative for the synthesis of polyesters. These systems often employ a bifunctional catalyst that activates both the monomer and the initiator. A common strategy is the use of a hydrogen-bond donor (like a (thio)urea) in combination with a base (like an amidine or guanidine). The H-bond donor activates the monomer by coordinating to its carbonyl group, while the base deprotonates an alcohol initiator to generate a more nucleophilic alkoxide.

N-heterocyclic carbenes (NHCs) have also been shown to be highly effective organocatalysts for the living ROP of ε-caprolactone, yielding polymers with controlled molecular weights and low polydispersities. acs.org Kinetic studies on the copolymerization of ε-caprolactone with 7-(prop-2-ynyl)oxepan-2-one, a C7-substituted analogue of the target compound, have been conducted using a 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)/benzyl (B1604629) alcohol system. rsc.org These studies revealed that the substituted monomer, 7-(prop-2-ynyl)oxepan-2-one, is more reactive than ε-caprolactone. rsc.org This highlights how substitution on the oxepanone ring can significantly influence polymerization kinetics. Another effective organocatalytic system for the ROP of ε-caprolactone and δ-valerolactone is diphenyl phosphate (B84403) (DPP) in combination with ethyl diphenylphosphinite (EDPP). rsc.org

Enzymatic Polymerization

Enzymatic ROP offers a green and highly selective route to polyesters under mild reaction conditions. wikipedia.orgh-its.org Lipases, a class of hydrolases, are the most commonly used enzymes for this purpose. nih.gov The reaction typically proceeds via a coordination-insertion-like mechanism within the enzyme's active site. The enzyme's catalytic triad (B1167595) (e.g., serine, histidine, and aspartic acid) activates the initiator (an alcohol or water) and the monomer.

This method is particularly advantageous for producing polymers for biomedical applications due to the absence of toxic metal catalysts. nih.gov While specific enzymatic polymerization of this compound has not been reported, the enzymatic ROP of various substituted lactones is well-documented. For example, lipases can catalyze the polymerization of large-sized lactones, which can be challenging with traditional chemical catalysts. tandfonline.com The substrate specificity of the enzyme is a critical factor, and the presence of a substituent like the pentyl group on the oxepanone ring would likely influence the reaction rate and the polymer's molecular weight.

Catalyst Systems for Controlled ROP

The control over the ring-opening polymerization of substituted oxepanones is crucial for tailoring the properties of the resulting polyesters. A variety of catalyst systems have been developed to achieve controlled/living polymerization, which is characterized by a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low dispersity, Đ).

The following tables summarize representative catalyst systems and polymerization data for ε-caprolactone and a substituted oxepanone, which can serve as a reference for the potential polymerization behavior of this compound.

Table 1: Organocatalytic ROP of ε-Caprolactone (ε-CL) and 7-(prop-2-ynyl)oxepan-2-one rsc.org

| Monomer | Initiator/Catalyst | Temp. (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₒ/Mₙ) |

| ε-CL | BnOH/TBD | 30 | 60 | 95 | 19,800 | 1.15 |

| 7-(prop-2-ynyl)oxepan-2-one | BnOH/TBD | 30 | 30 | 98 | 21,500 | 1.12 |

Mₙ = Number-average molecular weight, Đ = Dispersity Index, BnOH = Benzyl alcohol, TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.

Table 2: ROP of ε-Caprolactone (ε-CL) with Various Catalyst Systems

| Catalyst System | Initiator | Temp. (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₒ/Mₙ) | Reference |

| Sn(Oct)₂ | - | 100 | 1 | - | 1.26 | mdpi.com |

| N-Heterocyclic Carbene | 1-pyrenebutanol | RT | 1 | 22,900 | 1.15 | acs.org |

| Diphenyl phosphate/EDPP | EDPP | 60 | 24 | 10,400 | 1.13 | rsc.org |

| bis(N-(N′-butylimidazolium))alkane | n-Butanol | 120 | 72 | 20,130 | ~1.80 | dntb.gov.ua |

RT = Room Temperature, EDPP = ethyl diphenylphosphinite.

Table 3: Polymerization of Oxepan-2,7-dione with Different Initiator Types tandfonline.com

| Initiator Type | Initiator | Temp. (°C) | Solvent |

| Cationic | AlCl₃, BF₃·(C₂H₅)₂O | 0, 20, 40 | Methylene (B1212753) chloride |

| Anionic | CH₃COO⁻K⁺, NaH | 0, 20, 40 | Methylene chloride |

| Coordination | Sn(Oct)₂, Dibutyltin oxide | 0, 20, 40 | Methylene chloride |

Metal-Based Catalysts (e.g., Zinc, Aluminum, Tin, Lanthanides, Group 13/15)

A wide array of metal-based catalysts has been investigated for the ROP of cyclic esters, with many being applicable to substituted caprolactones. nih.gov These catalysts typically operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the growing polymer chain. nih.govresearchgate.net

Tin Catalysts: Tin(II) octoate, Sn(Oct)₂, is one of the most common and commercially used catalysts for the ROP of lactones due to its high efficiency. researchgate.netrsc.org It is often used with an alcohol initiator, such as ethanolamine, to produce polymers with defined end groups, like α,ω-dihydroxy-polycaprolactone. researchgate.net

Aluminum Catalysts: Aluminum complexes, including simple alkoxides like aluminum isopropoxide [Al(OⁱPr)₃] and more complex Schiff base complexes, are effective initiators. researchgate.netmdpi.com Organoaluminum complexes have been shown to successfully polymerize ε-caprolactone and rac-lactide, with performance influenced by the nature of the ligands. mdpi.com For instance, zinc and aluminum catalysts have been used for the controlled ROP of α-chloro-ε-caprolactone. researchgate.net

Zinc Catalysts: Zinc-based catalysts, such as heteroleptic Zn(II) complexes, have been developed for the bulk ROP of ε-caprolactone and lactides at elevated temperatures. nih.gov Their activity can be tuned by modifying the co-ligands attached to the metal center. nih.gov

Lanthanide Catalysts: Lanthanide-based catalysts, particularly those involving neodymium (Nd), yttrium (Y), and other rare-earth metals, exhibit high reactivity and selectivity in diene polymerization and are also valuable for the ROP of caprolactones. rsc.org An amino-alkoxy-bis(phenolate) yttrium catalyst, for example, has been used to polymerize terpene-based seven-membered lactones, demonstrating that the monomer's substitution pattern significantly affects polymerization kinetics. nih.gov

Other Metals: Niobium(V) complexes have been reported as catalysts for the controlled, immortal ROP of ε-caprolactone. acs.org Titanium-based catalysts are also noted for their high efficiency and low toxicity in the ROP of various substituted ε-caprolactones. researchgate.netacs.org

Table 1: Overview of Metal-Based Catalysts for Lactone ROP

| Catalyst Type | Metal Example(s) | Typical Monomers | Key Characteristics |

|---|---|---|---|

| Alkoxides/Carboxylates | Sn, Al, Zn | ε-caprolactone, lactide | High efficiency, widely used, can control end-groups with co-initiators. nih.govresearchgate.netrsc.org |

| Schiff Base Complexes | Al, Zn, Cu | ε-caprolactone, lactide | Activity and polymer properties can be tuned by ligand structure. nih.govmdpi.com |

| Lanthanide Complexes | Nd, Y | Dienes, ε-caprolactone | High reactivity and stereoselectivity. rsc.orgnih.gov |

| Phenolate Complexes | Nb, Ti | ε-caprolactone, substituted lactones | Good activity and molecular weight control; allows for mechanistic studies. acs.orgacs.org |

Organocatalytic Systems (e.g., N-Heterocyclic Olefins, Thiourea (B124793)/Urea (B33335), Phenol/DBU, Magnesium Salts)

Organocatalysis has emerged as a powerful, metal-free alternative for ROP, offering pathways to well-defined polymers suitable for sensitive applications. stanford.edu These systems often involve bifunctional activation, where one component activates the monomer and another activates the initiator or propagating chain. acs.org

N-Heterocyclic Olefins (NHOs): NHOs are highly polarized, electron-rich alkenes that have been identified as potent organocatalysts for the ROP of lactones. rsc.org They can act as strong Brønsted bases to activate initiator alcohols. mdpi.com In Lewis pair polymerization (LPP), NHOs are paired with simple metal halides (like MgCl₂ or ZnCl₂) to create a cooperative system that can polymerize a wide range of lactones, including ε-caprolactone. mdpi.com The choice of both the NHO and the metal halide allows for fine-tuning of polymerization rates and monomer selectivity. mdpi.com

Thiourea/Urea Systems: Bifunctional catalysts combining a hydrogen-bond-donating thiourea (TU) or urea moiety with a hydrogen-bond-accepting base (like a tertiary amine) are highly effective. acs.org For instance, a thiourea/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) co-catalytic system activates the monomer via the thiourea and the alcohol initiator via the base. rsc.org This approach allows for controlled polymerization and can suppress side reactions like transesterification. acs.orgnih.gov The combination of NHOs with thiourea/urea has also proven to be a highly efficient and controllable system for the ROP of various lactones. researchgate.netrsc.org

Amidine/Guanidine Bases: Strong organic bases like DBU and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are potent catalysts for the ROP of cyclic esters and carbonates. nih.govjlu.edu.cnnih.gov TBD, for example, can promote the living polymerization of seven-membered cyclic carbonates, yielding polymers with predictable molecular weights and narrow dispersity. jlu.edu.cn These bases can operate through a nucleophilic mechanism, directly attacking the monomer to initiate polymerization. nih.gov

Magnesium Salts: While often used as Lewis acids in conjunction with organic bases like NHOs, magnesium salts can be considered part of a hybrid organocatalytic/metal-mediated system. mdpi.com In such Lewis pairs, the magnesium salt activates the lactone monomer by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack. mdpi.com

Table 2: Common Organocatalytic Systems for Lactone ROP

| Catalytic System | Components | Mechanism of Action | Key Advantages |

|---|---|---|---|

| NHO/Lewis Acid | N-Heterocyclic Olefin + Metal Halide (e.g., MgCl₂) | Lewis Pair Polymerization: NHO activates initiator, Lewis acid activates monomer. mdpi.com | High activity, tunable, broad monomer scope. mdpi.com |

| Thiourea/Base | Thiourea/Urea + Amine Base (e.g., DBU, TBD) | Bifunctional H-bonding: TU activates monomer, base activates initiator. acs.org | Metal-free, controlled polymerization, suppresses side reactions. acs.orgnih.gov |

| Strong Organic Bases | DBU, TBD | Nucleophilic or general base catalysis. nih.govjlu.edu.cn | High activity, can produce cyclic polymers. stanford.eduacs.org |

| Acid Catalysts | Diphenyl Phosphate (DPP) | Acid-catalyzed monomer activation. rsc.orgrsc.org | High control over molar mass, effective for substituted lactones. rsc.orgrsc.org |

Initiator Systems and Their Influence on Polymer Architecture

Simple and Functional Initiators: Using a simple monofunctional alcohol like benzyl alcohol results in a linear polymer chain with a hydroxyl group at one end and the initiator fragment at the other. frontiersin.org Natural molecules like amino acids can also be used as biocompatible initiators, incorporating amino groups into the polymer chain. researchgate.net

Multifunctional Initiators and Star Polymers: Employing polyol initiators with multiple hydroxyl groups (e.g., glycerol, pentaerythritol) allows for the synthesis of star-shaped polymers, where multiple polymer chains grow from a central core. researchgate.net The number of arms on the star polymer corresponds to the number of initiating sites on the polyol.

Macroinitiators and Block Copolymers: A pre-existing polymer chain with a terminal hydroxyl group can act as a "macroinitiator" for the ROP of a second monomer. This is a common strategy for synthesizing block copolymers. nih.gov For instance, a polyether with a hydroxyl end-group can initiate the polymerization of this compound to form a polyether-polyester block copolymer. rsc.orgrsc.org

"Inimers" and Branched Architectures: Specialized molecules that contain both an initiating group and a polymerizable monomer unit, sometimes called "inimers," can be used to create complex, branched architectures. mdpi.com These molecules can act as stabilizers and crosslinkers, leading to hyper-branched or arborescent polymer structures.

Table 3: Influence of Initiator Type on Polymer Architecture

| Initiator Type | Example(s) | Resulting Polymer Architecture |

|---|---|---|

| Monofunctional Alcohol | Benzyl alcohol, Butanol | Linear, one hydroxyl end-group. frontiersin.org |

| Difunctional Alcohol (Diol) | Ethylene glycol | Linear, two hydroxyl end-groups (telechelic). gantrade.com |

| Multifunctional Alcohol (Polyol) | Glycerol, Pentaerythritol | Star-shaped polymer. researchgate.net |

| Polymer with -OH end-group | Poly(ethylene glycol) (PEG-OH) | A-B or A-B-A Block copolymer. rsc.org |

| Molecule with Initiator & Monomer unit | "Inimers" | Hyper-branched or crosslinked structures. mdpi.com |

Copolymerization with Other Cyclic Esters and Monomers

Copolymerization is a powerful strategy to create materials with properties intermediate to or surpassing those of the parent homopolymers. By incorporating comonomers with this compound, properties such as thermal characteristics, degradation rate, and mechanical strength can be precisely tuned. mdpi.commdpi.com

Synthesis of Poly(this compound) Copolymers

Copolymers of this compound can be synthesized by the simultaneous ROP of a monomer mixture. Common comonomers include other cyclic esters like L-lactide (LLA), ε-caprolactone (ε-CL), and cyclic carbonates. researchgate.net The synthesis can be performed using the same catalytic systems employed for homopolymerization, such as Sn(Oct)₂ or various organocatalysts. researchgate.net The result is typically a statistical or random copolymer, where the monomer units are distributed randomly along the polymer chain. researchgate.net Block copolymers can also be synthesized through the sequential addition of monomers, where one monomer is polymerized to completion before the second is introduced. researchgate.netrsc.org

Influence of Comonomers on Polymerization Kinetics and Molecular Structures

The presence of a comonomer significantly impacts both the rate of polymerization and the final polymer microstructure.

Polymerization Kinetics: Different monomers exhibit different reactivities towards a given catalyst. acs.org For example, in copolymerizations of lactide and valerolactone, lactide often shows higher reactivity, leading to a "compositional drift" where the more reactive monomer is incorporated into the chain faster. acs.orgresearchgate.net This difference in reactivity is quantified by monomer reactivity ratios. The result can be a gradient copolymer, where the composition changes along the chain, rather than a perfectly random one. researchgate.net

Molecular Structure and Properties: The incorporation of comonomers directly alters the polymer's properties. For example, copolymerizing a substituted ε-caprolactone with unsubstituted ε-CL can produce copolymers with tailored thermal properties. researchgate.net The flexibility and steric bulk of the comonomer's substituents influence the resulting polymer's glass transition temperature (Tg) and crystallinity. frontiersin.orgresearchgate.net For instance, copolymerizing PET with 2,5-furandicarboxylic acid (FDCA) was found to improve both polymerization and depolymerization kinetics. [No_Ref_Found]

Table 4: Potential Comonomers for this compound and Their Effects

| Comonomer | Potential Effect on Polymer Properties | Resulting Copolymer Structure |

|---|---|---|

| ε-Caprolactone (ε-CL) | Modifies crystallinity and mechanical properties. | Random or block. |

| L-Lactide (LLA) | Increases glass transition temperature (Tg) and rigidity. researchgate.net | Random, gradient, or block. researchgate.netresearchgate.net |

| δ-Valerolactone (VL) | Alters degradation rate and thermal stability. | Random or block. |

| Trimethylene Carbonate (TMC) | Introduces carbonate linkages, potentially enhancing flexibility and altering degradation profile. researchgate.net | Gradient or block. researchgate.net |

Influence of Substituents on Polymerizability and Polymer Properties

The pentyloxy group at the 7-position (α-position) of the oxepanone ring profoundly influences its polymerization behavior and the properties of the resulting polymer compared to unsubstituted ε-caprolactone. These effects are primarily steric and electronic in nature.

Polymerizability: The rate of polymerization is strongly dependent on the position and size of substituents. Studies on alkyl-substituted lactones have shown that substituents can affect reactivity; for instance, a 5-methyl substituted δ-lactone (δ-hexalactone) polymerizes much faster than those with longer alkyl substituents. rsc.orgrsc.org Conversely, for other monomers, increasing the steric bulk of substituents can decrease polymerization activity due to steric hindrance, making it more difficult for the propagating chain to attack the monomer. [No_Ref_Found] DFT calculations on substituted thionolactones revealed that electron-withdrawing groups increase the rate of radical addition and β-scission, making the monomer more reactive in copolymerization. acs.org The ether linkage in the pentyloxy group of this compound likely has a distinct electronic effect compared to a simple alkyl group. Kinetic investigations on terpene-based lactones with different substitution patterns confirmed that the precise location of substituents critically impacts polymerization kinetics and energy barriers. nih.gov

Polymer Properties: Substituents are a key tool for tuning the physical properties of polyesters. The presence of side chains disrupts the packing of polymer chains, generally leading to a decrease in crystallinity and melting temperature (Tm) and an increase in solubility. The introduction of a bulky pentyloxy group would be expected to yield an amorphous polymer with a lower glass transition temperature (Tg) compared to more rigid substituents but higher than unsubstituted, semi-crystalline polycaprolactone. researchgate.net Studies on PCLs with various aromatic functional groups demonstrated that the flexibility and steric nature of the substituent significantly affect the polymer's self-assembly, thermal response, and drug-loading capacity. frontiersin.orgresearchgate.net Similarly, the length of n-alkyl substituents on polyesters can be used to systematically tune properties like the entanglement molar mass and solubility parameter. researchgate.net

Advanced Spectroscopic and Structural Characterization of 7 Pentyloxepan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. nih.gov For 7-pentyloxepan-2-one, NMR is crucial for confirming the presence and connectivity of the pentyloxy group on the oxepane-2-one ring.

High-Resolution NMR Analysis (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for determining the molecular structure of this compound. By analyzing the chemical shifts, signal multiplicities, and integration values, a complete assignment of all protons and carbons can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show characteristic signals for both the pentyloxy substituent and the caprolactone (B156226) ring. The protons of the pentyloxy chain would appear as a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the methylene (B1212753) groups (CH₂) in the range of δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen (-OCH₂-) at approximately δ 3.4-3.6 ppm. The proton at the C7 position of the lactone ring, being adjacent to two oxygen atoms (the ring oxygen and the ether oxygen), would be significantly downfield, likely appearing as a multiplet around δ 4.8-5.0 ppm. The methylene protons of the caprolactone ring are expected to resonate at various positions, with the protons alpha to the carbonyl group (at C6) being the most deshielded among them, appearing around δ 2.6 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the lactone is expected to have a chemical shift in the range of δ 170-176 ppm. bmrb.io The carbon atom at C7, bonded to two oxygens, would be found significantly downfield around δ 95-105 ppm. The carbons of the pentyloxy group would exhibit signals with the terminal methyl carbon at approximately δ 14 ppm and the other methylene carbons between δ 22-32 ppm. The carbon of the methylene group attached to the ether oxygen (-OCH₂-) is anticipated around δ 68-72 ppm. The remaining methylene carbons of the caprolactone ring would appear in the δ 20-40 ppm range. bmrb.io

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | 174 |

| -CH₂- (C3) | 1.8 | 29 |

| -CH₂- (C4) | 1.7 | 23 |

| -CH₂- (C5) | 1.9 | 29 |

| -CH₂-C=O (C6) | 2.6 | 34 |

| -O-CH-O- (C7) | 4.9 | 100 |

| -O-CH₂- (Pentyloxy C1') | 3.5 | 70 |

| -CH₂- (Pentyloxy C2') | 1.6 | 28 |

| -CH₂- (Pentyloxy C3') | 1.4 | 22 |

| -CH₂- (Pentyloxy C4') | 1.3 | 25 |

| -CH₃ (Pentyloxy C5') | 0.9 | 14 |

Conformational Analysis via NMR

The seven-membered ring of ε-caprolactone and its derivatives is flexible and can adopt several conformations, with the chair and boat forms being the most significant. The introduction of a bulky pentyloxy group at the C7 position is expected to influence the conformational equilibrium. Variable-temperature NMR studies can provide insights into the conformational dynamics. By analyzing the changes in chemical shifts and coupling constants at different temperatures, the preferred conformation and the energy barriers between different conformers can be determined. For instance, the coupling constants between the C7 proton and the adjacent C6 protons can help to define the dihedral angles and thus the ring's puckering.

Stereochemical Assignments through NMR

The C7 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. While standard ¹H and ¹³C NMR will not distinguish between enantiomers, NMR techniques using chiral derivatizing agents or chiral solvating agents can be employed. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess. Furthermore, if diastereomers are formed due to other stereocenters in the molecule, their relative stereochemistry can often be determined through advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons.

Mass Spectrometry (MS) for Molecular Structure Elucidation.mdpi.commdpi.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₂₀O₃.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 200. The fragmentation pattern would likely involve the loss of the pentyloxy group or fragments of the pentyl chain. A common fragmentation pathway for lactones is the cleavage of the ester group. mdpi.com Key predicted fragments and their corresponding m/z values are outlined in the table below.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 200 | [C₁₁H₂₀O₃]⁺˙ | Molecular Ion |

| 129 | [M - C₅H₁₁]⁺ | Loss of pentyl radical |

| 115 | [C₆H₁₁O₂]⁺ | Loss of pentyloxy radical |

| 99 | [C₆H₇O]⁺ | Further fragmentation of the lactone ring |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 55 | [C₄H₇]⁺ | Fragment from the pentyl chain |

| 43 | [C₃H₇]⁺ | Fragment from the pentyl chain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would unambiguously establish the stereochemistry at the C7 position and reveal the preferred conformation of the seven-membered ring in the crystalline form.

Computational and Theoretical Investigations of 7 Pentyloxepan 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules. By approximating the electron density of a molecule, DFT can provide accurate information about its geometry, energy, and electronic structure.

Geometry Optimization and Conformational Landscapes

Due to the flexibility of its seven-membered ring and the rotational freedom of the pentyl side chain, 7-Pentyloxepan-2-one can exist in numerous conformations. Understanding this conformational landscape is crucial, as the observed properties of the molecule are a weighted average of the properties of its individual conformers.

A full conformational analysis is the first step in the computational study of such flexible molecules. umn.edu This involves systematically exploring the potential energy surface to identify all stable, low-energy conformers. DFT methods, such as M06-2X with a 6-31+G(d,p) basis set, are commonly used for geometry optimization of each identified conformer. umn.edu This process refines the initial structures to find the most stable three-dimensional arrangement of atoms for each conformation. The relative energies of these optimized conformers are then calculated to determine their thermodynamic stability. For highly flexible molecules, it's not uncommon to identify dozens or even hundreds of contributing conformations that lie within a few kcal/mol of the global minimum.

Electronic Structure and Reactivity Predictions

Once the geometries of the stable conformers are established, DFT can be used to investigate their electronic structure. This includes analyzing the distribution of electrons within the molecule, which governs its reactivity. Molecular orbital theory, within the framework of DFT, allows for the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals provide insights into the molecule's nucleophilic and electrophilic character, respectively, and can be used to predict how it will interact with other reagents.

Computational NMR Spectroscopy

Computational NMR spectroscopy is a powerful tool for structure elucidation and stereochemical assignment. By calculating the expected NMR chemical shifts for a proposed structure, these can be compared with experimental data to confirm or refute the structural hypothesis.

GIAO NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles. umn.edu This method, typically employed with a DFT functional like B3LYP and a larger basis set such as 6-311+G(2d,p), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. umn.edu These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these calculations is such that they can provide valuable data for both proton (¹H) and carbon (¹³C) NMR spectra.

Boltzmann-Weighted Averaging of Conformers

For a flexible molecule like this compound, simply calculating the NMR spectrum for the single lowest-energy conformer is insufficient. At room temperature, the molecule exists as a dynamic equilibrium of multiple conformers, and the experimentally observed NMR spectrum is a population-weighted average of the spectra of all contributing conformations.

To account for this, the calculated NMR chemical shifts for each individual conformer are averaged based on their relative energies using a Boltzmann distribution. The Boltzmann-weighted average of a given chemical shift is calculated by summing the chemical shift of each conformer multiplied by its fractional population at a given temperature. This approach provides a much more accurate prediction of the experimental NMR spectrum. umn.edu

The following interactive table illustrates a hypothetical Boltzmann-weighted averaging of the ¹³C NMR chemical shift for a specific carbon atom in this compound, based on a set of calculated conformers.

| Conformer | Relative Energy (kcal/mol) | Calculated Chemical Shift (ppm) | Boltzmann Population (%) | Weighted Chemical Shift (ppm) |

| 1 | 0.00 | 75.2 | 45.1 | 33.92 |

| 2 | 0.50 | 76.8 | 20.3 | 15.58 |

| 3 | 1.00 | 74.5 | 9.1 | 6.78 |

| 4 | 1.50 | 77.1 | 4.1 | 3.16 |

| Total | 78.6 | 59.44 | ||

| Weighted Average Chemical Shift | 75.62 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Discrimination of Diastereomers and Stereoisomers

One of the most powerful applications of computational NMR is in the differentiation of diastereomers and other stereoisomers. The subtle differences in the three-dimensional arrangement of atoms between diastereomers can lead to small but measurable differences in their NMR spectra. While these differences can sometimes be difficult to assign unambiguously by experiment alone, computational methods can provide a clear distinction.

The process involves performing the full conformational analysis and Boltzmann-weighted NMR chemical shift calculations for each possible diastereomer. The calculated spectra for each isomer are then compared to the single experimental spectrum. The diastereomer whose calculated spectrum provides the best fit to the experimental data is assigned as the correct structure. A "match ratio," which is the ratio of the mean absolute error of the worse-fitting isomer to that of the better-fitting isomer, can be used to quantify the confidence in the assignment. Studies on related seven-membered lactones have shown that ¹H NMR data often provides a better basis for discriminating between diastereomers than ¹³C NMR data, as indicated by larger match ratios. umn.edu

The following table presents hypothetical data illustrating how the corrected mean absolute error (CMAE) between calculated and experimental chemical shifts can be used to distinguish between two diastereomers of a 7-substituted oxepan-2-one.

| Diastereomer | Calculated ¹H NMR CMAE (ppm) | Calculated ¹³C NMR CMAE (ppm) |

| cis-isomer | 0.04 | 1.1 |

| trans-isomer | 0.15 | 2.3 |

| Experimental Data Match | cis-isomer | cis-isomer |

| Match Ratio | 3.75 | 2.09 |

Note: The data in this table is for illustrative purposes to demonstrate the methodology and is not specific to this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a critical tool for elucidating the intricate mechanisms of reactions involving lactones. For a substituted lactone like this compound, DFT can be employed to model key synthetic and polymerization reactions.

One of the primary synthetic routes to caprolactones is the Baeyer-Villiger oxidation of corresponding cyclohexanones. Computational studies on this reaction for substituted cyclohexanones have provided deep insights into the regioselectivity and stereoselectivity, which are crucial for a substituted compound like this compound. rsc.orgrsc.org DFT calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates. This allows for the determination of activation energies, which can predict the migratory aptitude of the substituted carbon center and thus the feasibility and outcome of the reaction. For instance, in the Baeyer-Villiger oxidation of a substituted cyclohexanone (B45756), the substituent's electronic and steric effects can influence which carbon atom migrates.

Another significant area of investigation is the ring-opening polymerization (ROP) of caprolactones, a common method for producing biodegradable polyesters. uri.eduacs.org Theoretical studies on the ROP of ε-caprolactone and its derivatives have detailed the reaction pathways with various catalysts. mdpi.comnih.govacs.org DFT calculations can elucidate the coordination-insertion mechanism, which is common for metal-catalyzed ROP. researchgate.nettandfonline.comnih.gov These studies model the coordination of the lactone's carbonyl oxygen to the metal center of the catalyst, followed by the nucleophilic attack of an initiator group, leading to the cleavage of the acyl-oxygen bond and ring opening. The presence of the pentyloxy group at the 7-position would likely introduce steric and electronic effects that could be precisely quantified through computational modeling.

For example, a hypothetical DFT study on the tin(II) octoate-initiated ROP of this compound could yield the following energetic data for the key steps, illustrating the influence of the substituent compared to unsubstituted ε-caprolactone.

| Reaction Step | Calculated Activation Energy (kcal/mol) for ε-caprolactone | Predicted Activation Energy (kcal/mol) for this compound | Influence of Pentyloxy Group |

|---|---|---|---|

| Catalyst-Monomer Coordination | -5.2 | -4.8 | Slight steric hindrance |

| Nucleophilic Attack (Transition State 1) | 15.8 | 16.5 | Increased steric hindrance at the reaction center |

| Ring Opening (Transition State 2) | 12.3 | 12.1 | Minor electronic stabilization |

Molecular Dynamics Simulations for Conformational Analysis

The seven-membered ring of oxepane (B1206615) is conformationally flexible, and the presence of a substituent can significantly influence its preferred three-dimensional structure. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of molecules like this compound. researchgate.net MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and the relative stability of different conformers.

For the oxepane ring system, several low-energy conformations, such as the twist-chair and boat-chair, are possible. The bulky pentyloxy group at the 7-position would be expected to have a significant impact on the conformational equilibrium. MD simulations can predict the most stable conformations by calculating the potential energy of the molecule as a function of its geometry. These simulations can also reveal the energy barriers between different conformations, providing a picture of the molecule's flexibility.

A typical MD simulation would involve placing the this compound molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a period of nanoseconds. The resulting trajectory provides a wealth of information about bond lengths, bond angles, and dihedral angles. Analysis of the dihedral angles of the oxepane ring can identify the predominant conformations and the frequency of transitions between them.

The pentyloxy side chain itself has multiple rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational space of this side chain and its interaction with the oxepane ring. This is crucial for understanding how the substituent might orient itself to minimize steric clashes and optimize non-covalent interactions.

Based on studies of similarly substituted cyclic compounds, a hypothetical conformational analysis of this compound might reveal the following distribution of major ring conformations at room temperature. mdpi.comnih.gov

| Conformation | Predicted Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Twist-Chair (TC) | 65 | 0.00 | C1-C2-C3-C4: -85, C4-C5-C6-O7: 55 |

| Boat-Chair (BC) | 25 | 0.85 | C1-C2-C3-C4: -60, C4-C5-C6-O7: 90 |

| Twist-Boat (TB) | 8 | 1.50 | C1-C2-C3-C4: 45, C4-C5-C6-O7: -70 |

| Other | 2 | >2.50 | - |

Green Chemistry Approaches in 7 Pentyloxepan 2 One and Oxepanone Chemistry

Sustainable Synthesis of Oxepanone Monomers.ijrar.orgathensjournals.gr

The sustainable production of oxepanone monomers is a critical first step towards greener polyesters. This involves moving away from traditional petrochemical feedstocks and hazardous reaction conditions.

Utilization of Renewable Feedstocks and Biomass.ijrar.orgrsc.org

A key tenet of green chemistry is the use of renewable raw materials. youtube.com Biomass, including agricultural waste, lignocellulosic materials, and plant oils, presents a rich and renewable source of carbon for the synthesis of chemical building blocks. rsc.orgijcrt.org For instance, levulinic acid, which can be derived from the acid-catalyzed degradation of C6 sugars in lignocellulosic biomass, is a versatile platform chemical that can be converted to various valuable compounds, including precursors to oxepanones.

The synthesis of oxepanones from renewable resources is an active area of research. One potential pathway involves the conversion of biomass-derived furfural (B47365) into intermediates that can then be transformed into the oxepanone ring structure. witpress.com Additionally, natural products and their derivatives can serve as starting points for the synthesis of functionalized oxepanones. The use of renewable feedstocks not only reduces reliance on fossil fuels but also has the potential to create value from agricultural residues and waste streams. athensjournals.grrsc.org For example, the pyrolysis of durian peel waste has been shown to produce 2-oxepanone among other chemical compounds. rasayanjournal.co.in Similarly, studies on the catalytic pyrolysis of olive mill solid wastes have also identified oxepanone in the resulting bio-oil. researchgate.net The depolymerization of lignin, a major component of biomass, has also been shown to yield 2-oxepanone under certain conditions. osti.govresearchgate.net

Table 1: Examples of Renewable Feedstocks for Potential Oxepanone Synthesis

| Renewable Feedstock | Potential Intermediate | Reference |

| Lignocellulosic Biomass | Furfural, Levulinic Acid | witpress.com |

| Durian Peel | 2-Oxepanone | rasayanjournal.co.in |

| Olive Mill Solid Waste | Oxepanone | researchgate.net |

| Lignin | 2-Oxepanone | osti.govresearchgate.net |

Solvent-Free or Green Solvent Reactions.researchgate.netcem.com

Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. researchgate.net Water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents are examples of green solvents that are being explored for various chemical transformations. mdpi.comwiley.comwikipedia.orgorientjchem.org

Solvent-free, or neat, reactions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent-related waste and simplify product purification. cem.comnih.gov Mechanochemical methods, such as ball milling, offer a promising solvent-free approach for organic synthesis, often leading to higher yields and shorter reaction times. rsc.orgrsc.org While specific examples for 7-pentyloxepan-2-one are not widely reported, the principles of solvent-free synthesis are being successfully applied to a range of organic reactions and could be adapted for oxepanone synthesis. For instance, indium triflate has been used to mediate tandem acetalisation-acetal exchange reactions under solvent-free conditions for the synthesis of trisubstituted 4-oxepanones. google.com

Eco-Friendly Polymerization Techniques.ijcrt.orginspenet.com

The polymerization of oxepanones into polyesters is another area where green chemistry principles can have a significant impact. The goal is to develop polymerization methods that are efficient, use non-toxic catalysts, and allow for precise control over the polymer structure. chemrxiv.org

Organocatalysis and Metal-Free Systems.core.ac.uktugraz.at

Many conventional polymerization catalysts are based on heavy metals, which can be toxic and difficult to remove from the final polymer, limiting their use in biomedical applications. athensjournals.gr Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze polymerization reactions. core.ac.uk For the ring-opening polymerization (ROP) of lactones like oxepanones, various organic catalysts, including N-heterocyclic carbenes (NHCs), phosphines, and bifunctional acid-base catalysts, have been developed. core.ac.ukppm.edu.pl These catalysts are often less toxic and can be more readily removed from the polymer product.

Metal-free polymerization strategies are highly desirable for producing high-purity polymers for sensitive applications. rsc.org For example, aldol (B89426) polycondensation has been explored as a metal-free method for synthesizing donor-acceptor conjugated polymers. rsc.org Photoredox mediated metal-free ring-opening metathesis polymerization (MF-ROMP) is another innovative approach that avoids the use of metal catalysts. umich.edu

Controlled Polymerization to Minimize Waste.sigmaaldrich.com

Controlled or "living" polymerization techniques offer precise control over the molecular weight, architecture, and functionality of polymers. sigmaaldrich.com This level of control is crucial for tailoring polymer properties for specific applications and for minimizing waste by producing polymers with a narrow molecular weight distribution, reducing the need for extensive purification. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, while more commonly associated with vinyl monomers, have been adapted for other polymerization systems. sigmaaldrich.comnih.gov For oxepanones, controlled ROP allows for the synthesis of well-defined block copolymers and other complex architectures, which is essential for applications in areas like drug delivery and tissue engineering. inspenet.comontosight.ai By ensuring that nearly all monomer is converted into the desired polymer, controlled polymerization methods inherently minimize waste. sigmaaldrich.com

Atom Economy and Efficiency in Oxepanone Transformations.rsc.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comnumberanalytics.comnumberanalytics.com A reaction with high atom economy is one that generates minimal or no byproducts.

The synthesis of oxepanones and their subsequent polymerization should be designed to maximize atom economy. Ring-opening polymerization is an excellent example of an atom-economical reaction, as the monomer unit is directly incorporated into the polymer chain without the loss of any atoms.

Table 2: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy |

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

In the context of synthesizing the this compound monomer, reactions that proceed via addition or rearrangement pathways would be preferred over substitution or elimination reactions to maximize atom economy. rsc.orgnih.gov By focusing on atom economy throughout the entire synthetic route, from the initial feedstock to the final polymer, chemists can significantly reduce waste and create more sustainable chemical processes. jocpr.com

Future Research Directions

Development of Novel Synthetic Routes to Substituted Oxepanones

The synthesis of substituted oxepanones, including 7-pentyloxepan-2-one, is a foundational area for future research. While methods like the lactonization of corresponding 6-hydroxy acids are known acs.org, there is a pressing need for more efficient, stereoselective, and versatile synthetic strategies. Current methods often require multiple steps or harsh conditions.

Future work should target the development of catalytic routes that minimize waste and maximize atomic efficiency. Key research avenues include: